molecular formula C17H16F2N2O4S B2527043 N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-50-0

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2527043
CAS No.: 1421441-50-0
M. Wt: 382.38
InChI Key: UKIOCGRTSZZBKR-UHFFFAOYSA-N
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Description

N-(3-(Difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS 1421441-50-0) is a synthetic organic compound with a molecular formula of C17H16F2N2O4S and a molecular weight of 382.4 g/mol . This molecule features a morpholine-3-carboxamide core structure substituted with a thiophen-2-ylmethyl group at the 4-position and a 3-(difluoromethoxy)phenyl carboxamide group at the 3-position . Research into structurally related thiophene derivatives has indicated potential biological activity, with some compounds being investigated for their properties as antiviral agents against flavivirus infections . Furthermore, studies on drug-induced phospholipidosis have shown that inhibition of lysosomal phospholipase A2 (PLA2G15) is a common mechanism of action for many cationic amphiphilic drugs, providing a relevant research context for compounds with similar structural features . This product is intended for research purposes, such as in vitro biological screening, mechanistic studies, and as a building block in medicinal chemistry. It is supplied for Laboratory Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O4S/c18-17(19)25-12-4-1-3-11(7-12)20-16(23)14-9-24-10-15(22)21(14)8-13-5-2-6-26-13/h1-7,14,17H,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIOCGRTSZZBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, identified by its CAS number 1421441-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N2O4SC_{17}H_{16}F_{2}N_{2}O_{4}S, with a molecular weight of 382.4 g/mol. The structure features a morpholine core substituted with a difluoromethoxy phenyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16F2N2O4SC_{17}H_{16}F_{2}N_{2}O_{4}S
Molecular Weight382.4 g/mol
CAS Number1421441-50-0

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds that may provide insights into the activity of this compound.

Antifungal Activity

A study investigating related thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. Compounds with electronegative substituents, such as fluorine, exhibited enhanced activity due to increased lipophilicity and interaction with fungal enzymes . Although specific data on the target compound is limited, its structural similarities suggest potential antifungal properties.

Cytotoxicity Studies

Cytotoxicity analyses on synthesized derivatives indicated that compounds similar in structure to this compound showed varying degrees of toxicity towards NIH/3T3 cell lines. For instance, IC50 values were reported at 148.26 μM for one derivative, indicating moderate cytotoxicity . This suggests that while the compound may have therapeutic potential, it could also affect normal cell lines at certain concentrations.

The mechanisms through which compounds like this compound exert their effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .
  • Lipophilicity : The presence of fluorine and other electronegative atoms enhances the lipophilic character of the compound, facilitating better membrane permeability and interaction with biological targets .

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide valuable context:

  • Antifungal Efficacy : A series of thiazole derivatives were tested for antifungal activity, revealing that those with stronger electronegative substituents displayed significantly improved efficacy against fungal strains compared to their less substituted counterparts .
  • Cytotoxicity Profiles : The cytotoxic effects observed in NIH/3T3 cells suggest that careful consideration must be given to the therapeutic index when developing drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine- and Thiophene-Containing Derivatives

Morpholine and thiophene motifs are prevalent in medicinal chemistry due to their pharmacokinetic and pharmacodynamic advantages. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives
Compound Name / ID Molecular Formula Key Substituents Potential Applications / Notes Reference
Target Compound C₁₇H₁₄ClF₃N₂O₃S 5-Oxomorpholine, thiophen-2-ylmethyl, 3-(difluoromethoxy)phenyl Hypothesized enzyme inhibition (e.g., kinase or protease targets) based on structural motifs
5-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₈H₂₅N₅O₅S₂ Thiazolo-pyrimidine core, morpholin-4-yl, dual methoxyphenyl groups Anticancer or anti-inflammatory agents (thiazolo-pyrimidines modulate cell signaling)
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide C₂₄H₁₈ClF₃N₃O₂ Tetrahydropyrimidine core, chloro-fluorophenyl, difluorobenzyl Antimicrobial or antiviral activity (fluorinated aryl groups enhance membrane penetration)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, trifluoromethylphenyl, thiazole Narrow-spectrum antibacterial (disrupts bacterial membrane integrity)
Key Observations:
  • Morpholine vs. Tetrahydropyrimidine Cores : The target compound’s 5-oxomorpholine core (found in anticoagulants like rivaroxaban intermediates ) contrasts with tetrahydropyrimidine derivatives (Table 1), which are more rigid and may favor stacking interactions with nucleic acids or enzymes .
  • Thiophene vs.
  • Fluorinated Aryl Groups: The 3-(difluoromethoxy)phenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs, similar to trifluoromethylphenyl groups in and .

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